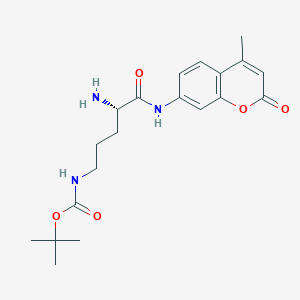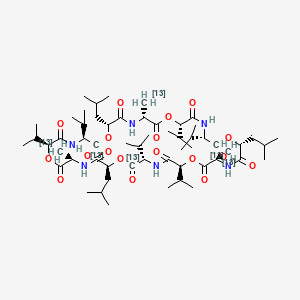
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate is a research chemical with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-9H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid with a molecular weight of 253.34 g/mol . It should be stored at 0-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center/doctor if you feel unwell (P301+P312) .
properties
CAS RN |
110694-59-2 |
|---|---|
Product Name |
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate |
Molecular Formula |
C17H25N3Na2O17P2 |
Molecular Weight |
0 |
synonyms |
tert-Butyl-4-cyano-4-(dimethyl amino) piperidine-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[N'-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165844.png)

![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165857.png)